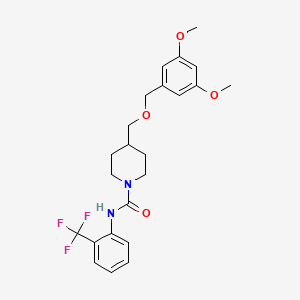

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Beschreibung

This compound is a piperidine-based carboxamide derivative featuring a 3,5-dimethoxybenzyloxymethyl substituent and an N-(2-trifluoromethylphenyl) group. The piperidine scaffold is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,5-dimethoxybenzyl moiety may contribute to π-π stacking interactions or hydrogen bonding, depending on the target environment .

Eigenschaften

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2O4/c1-30-18-11-17(12-19(13-18)31-2)15-32-14-16-7-9-28(10-8-16)22(29)27-21-6-4-3-5-20(21)23(24,25)26/h3-6,11-13,16H,7-10,14-15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURYQPKGUQXTHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by the presence of a trifluoromethyl group and a dimethoxybenzyl moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Studies indicate that it acts as a modulator of various signaling pathways, particularly those involving phosphodiesterase (PDE) inhibition and G-protein coupled receptors (GPCRs).

In Vitro Studies

In vitro assays have demonstrated that 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide exhibits significant inhibitory effects on PDE activity. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular processes including inflammation and smooth muscle relaxation.

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study A | PDE4 | Inhibition of TNF-α induced VCAM-1 expression | |

| Study B | GPCR | Modulation of receptor activity leading to vasodilation |

Clinical Relevance

Recent research highlights the potential therapeutic applications of this compound in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects. In vivo studies in animal models have shown promising results in reducing airway hyperreactivity.

Comparative Analysis

A comparative analysis with other known PDE inhibitors reveals that this compound has a unique efficacy profile. For instance, while traditional PDE4 inhibitors like roflumilast are effective, they also exhibit side effects such as gastrointestinal disturbances. In contrast, the compound appears to have a more favorable side effect profile based on preliminary findings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives

Below is a comparative analysis of key analogues:

Key Observations:

- Core Scaffold : The target compound’s piperidine carboxamide core is shared with 1141895-52-4 and 1152424-34-3. However, the latter two incorporate triazine or benzofuran moieties, which may alter target specificity .

- Trifluoromethyl Group : All compounds feature a trifluoromethylphenyl group, suggesting a design strategy to enhance metabolic resistance. The position of the CF₃ group (e.g., para vs. ortho) impacts steric and electronic interactions .

- Benzyloxy Modifications : The 3,5-dimethoxybenzyl group in the target compound contrasts with the 2-fluorobenzyl group in ’s analogue. Methoxy groups may improve solubility relative to halogens but reduce electrophilic reactivity .

Substituent-Driven Pharmacokinetic Differences

- 3,5-Dimethoxybenzyl vs. 2-Fluorobenzyl : The dimethoxy substitution likely enhances solubility (logP reduction) compared to the lipophilic 2-fluorobenzyl group, as seen in ’s antimicrobial agent .

- Piperidine vs. Triazine Cores : Compounds like 1141895-52-4 with triazine cores exhibit different binding modes (e.g., ATP-competitive kinase inhibition) compared to piperidine-based carboxamides, which often target GPCRs or ion channels .

Structural-Activity Relationship (SAR) Trends

- Trifluoromethyl Position : Ortho-substituted CF₃ (as in the target compound) may sterically hinder interactions with flat binding pockets compared to para-substituted analogues.

- Methoxy vs. Halogen : Methoxy groups in the target compound could engage in hydrogen bonding with polar residues (e.g., serine or threonine in enzymes), whereas halogens like fluorine prioritize hydrophobic contacts .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.